molecular formula C7H7N5 B083974 2-(1H-tetrazol-1-yl)aniline CAS No. 14210-51-6

2-(1H-tetrazol-1-yl)aniline

Cat. No. B083974
CAS RN: 14210-51-6
M. Wt: 161.16 g/mol
InChI Key: SZZQSRGQFXNPLZ-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)aniline is a compound of interest in various fields of chemistry, including the development of pharmaceuticals, materials science, and organic synthesis. It serves as a foundational structure for the development of more complex chemical entities. The interest in this compound arises from its unique structural features, which confer a range of chemical and physical properties.

Synthesis Analysis

The synthesis of 2-(1H-tetrazol-1-yl)aniline derivatives involves multi-step reactions, starting from simple and available precursors. For example, Xu et al. (2015) detailed a copper-catalyzed domino protocol integrating condensation, ring-opening, and decarboxylative coupling for intramolecular C-O bond formation to synthesize 2-(1,3,4-oxadiazol-2-yl)aniline derivatives (Xu et al., 2015).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. For instance, the crystal structure of a CdII complex with 2-(1H-benzimidazol-2-yl)aniline ligands revealed a distorted octahedral geometry around the CdII atom, coordinated by four N atoms from the aniline ligands and two nitrato O atoms (Yongtae Kim & S. Kang, 2019).

Chemical Reactions and Properties

The reactivity of 2-(1H-tetrazol-1-yl)aniline derivatives can be influenced by substituents and reaction conditions. For example, Zhao et al. (2017) found that 2-(pyridin-2-yl)aniline serves as a directing group for C-H amination mediated by cupric acetate, showcasing the derivative's versatility in facilitating specific chemical transformations (Hong-Yi Zhao et al., 2017).

Scientific Research Applications

  • Thermal Decomposition and Synthesis of Phenyl Tetrazoles : Compounds similar to 2-(1H-tetrazol-1-yl)aniline have been synthesized and characterized, with their thermal decomposition studied for potential material science applications (Yılmaz et al., 2015).

  • Use in Fluorescent Chemosensors : Derivatives of 2-(1H-tetrazol-1-yl)aniline have been used as efficient chemosensors for detecting metal ions like aluminum in living cells, which has applications in environmental monitoring and biomedical research (Shree et al., 2019).

  • Electroluminescence Application in Platinum Complexes : Tetrazole compounds, closely related to 2-(1H-tetrazol-1-yl)aniline, have been used to create highly luminescent platinum complexes. These have potential applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

  • Crystal Structure Analysis for Material Science : The synthesis and crystal structure analysis of compounds similar to 2-(1H-tetrazol-1-yl)aniline has applications in understanding the material properties of these compounds (Slyvka et al., 2019).

  • DNA-Binding and Antioxidant Properties : Some tetrazole derivatives have been studied for their DNA-binding capabilities and antioxidant properties, indicating potential applications in biochemistry and pharmaceuticals (Kasi Reddy et al., 2016).

  • Catalysis and Synthesis of Organic Compounds : 2-(1H-tetrazol-1-yl)aniline derivatives have been used as directing groups in the catalysis of organic synthesis, which is fundamental to the development of new pharmaceuticals and materials (Zhao et al., 2017).

  • Photo-functional Polymers : Some derivatives have been used to create photo-functional polymers, which can self-assemble into unique structures and have potential applications in drug delivery and sensor technology (Wu et al., 2019).

properties

IUPAC Name

2-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZQSRGQFXNPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576045
Record name 2-(1H-Tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-tetrazol-1-yl)aniline

CAS RN

14210-51-6
Record name 2-(1H-Tetrazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14210-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OM Antypenko, SV Kholodnyak, KP Schabelnyk… - Chemistry of …, 2017 - Springer
This review offers summary and analysis of the data on the synthesis of 2-(azolyl)anilines published from 1942 to 2016. It is shown, that they act as effective 1,5-nucleophiles in …
Number of citations: 3 link.springer.com
FM Moghaddam, M Eslami, N Ghadirian - scholar.archive.org
An improved and efficient method for the synthesis of 1-& 5-substituted 1H-tetrazole derivatives has been described in the presence of nano-ordered MCM-41-SO3H as an effective …
Number of citations: 0 scholar.archive.org
F Matloubi Moghaddam, M Eslami… - Scientia …, 2019 - scientiairanica.sharif.edu
An improved and efficient method for the synthesis of 1- & 5-substituted 1H-tetrazole derivatives has been described in the presence of nano-ordered MCM-41-SO3H as an effective …
Number of citations: 8 scientiairanica.sharif.edu

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